molecular formula C19H18F3NO3 B2687692 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate CAS No. 1794751-37-3

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate

Cat. No.: B2687692
CAS No.: 1794751-37-3
M. Wt: 365.352
InChI Key: HZWGVUXNWXJZLG-UHFFFAOYSA-N
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Description

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate: is a versatile chemical compound with a unique structure that makes it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes include the use of trifluoromethylation agents and carbamoylation reactions under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate include:

  • 2-Methyltetrahydrofuran
  • 2-Aminoethyl methacrylate
  • Tetrahydrofuran

Uniqueness

The uniqueness of This compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable for various applications .

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3/c1-12-7-8-15(13(2)9-12)18(25)26-11-17(24)23-10-14-5-3-4-6-16(14)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWGVUXNWXJZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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